molecular formula C34H52N2O2 B287918 N,N'-bis(4-decoxyphenyl)ethane-1,2-diimine

N,N'-bis(4-decoxyphenyl)ethane-1,2-diimine

Cat. No.: B287918
M. Wt: 520.8 g/mol
InChI Key: JVIRGIUFUXFZCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-Bis[4-(decyloxy)phenyl]-1,2-ethanediimine: is an organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two decyloxyphenyl groups attached to an ethanediimine core, making it a subject of interest in the study of donor-acceptor type polymers and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis[4-(decyloxy)phenyl]-1,2-ethanediimine typically involves the reaction of 4-(decyloxy)aniline with glyoxal under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the imine bonds. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for N,N’-Bis[4-(decyloxy)phenyl]-1,2-ethanediimine are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis[4-(decyloxy)phenyl]-1,2-ethanediimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nitric acid, halogens; reactions are conducted in the presence of catalysts or under acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N,N’-Bis[4-(decyloxy)phenyl]-1,2-ethanediimine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-Bis[4-(decyloxy)phenyl]-1,2-ethanediimine involves its ability to participate in redox reactions and form stable complexes with various substrates. The compound’s molecular structure allows it to interact with electron-rich and electron-deficient species, making it a versatile reagent in chemical synthesis and material science. The specific molecular targets and pathways involved depend on the context of its application, such as its role in polymerization reactions or its interaction with biological molecules.

Comparison with Similar Compounds

N,N’-Bis[4-(decyloxy)phenyl]-1,2-ethanediimine can be compared with other similar compounds, such as:

    N,N’-Bis[4-(methoxy)phenyl]-1,2-ethanediimine: Similar structure but with methoxy groups instead of decyloxy groups, leading to different solubility and reactivity properties.

    N,N’-Bis[4-(ethoxy)phenyl]-1,2-ethanediimine:

    N,N’-Bis[4-(butoxy)phenyl]-1,2-ethanediimine: Features butoxy groups, resulting in variations in its physical and chemical behavior.

The uniqueness of N,N’-Bis[4-(decyloxy)phenyl]-1,2-ethanediimine lies in its decyloxy groups, which provide specific solubility, reactivity, and interaction properties that distinguish it from its analogs.

Properties

Molecular Formula

C34H52N2O2

Molecular Weight

520.8 g/mol

IUPAC Name

N,N//'-bis(4-decoxyphenyl)ethane-1,2-diimine

InChI

InChI=1S/C34H52N2O2/c1-3-5-7-9-11-13-15-17-29-37-33-23-19-31(20-24-33)35-27-28-36-32-21-25-34(26-22-32)38-30-18-16-14-12-10-8-6-4-2/h19-28H,3-18,29-30H2,1-2H3

InChI Key

JVIRGIUFUXFZCR-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOC1=CC=C(C=C1)N=CC=NC2=CC=C(C=C2)OCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)N=CC=NC2=CC=C(C=C2)OCCCCCCCCCC

Origin of Product

United States

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